N-[4-(3-phenylpropoxy)phenyl]propanamide is a chemical compound with the molecular formula and a molar mass of 283.36 g/mol. It is classified under amides, specifically as a propanamide derivative. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
N-[4-(3-phenylpropoxy)phenyl]propanamide belongs to the class of organic compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound can also be categorized based on its functional groups, including aromatic and aliphatic components due to its structure.
The synthesis of N-[4-(3-phenylpropoxy)phenyl]propanamide typically involves several steps, including the formation of the propanamide linkage through acylation reactions. Common methods include:
The synthesis may employ various reagents such as:
The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
Key structural data includes:
N-[4-(3-phenylpropoxy)phenyl]propanamide may participate in several chemical reactions typical of amides, including:
These reactions often require specific conditions such as controlled pH levels, temperature adjustments, and the presence of catalysts to drive the reactions efficiently.
The mechanism of action for N-[4-(3-phenylpropoxy)phenyl]propanamide is largely dependent on its interactions with biological targets. It may act through:
Research indicates that compounds similar in structure have shown activity against various biological targets, suggesting potential therapeutic applications in metabolic diseases or other conditions .
N-[4-(3-phenylpropoxy)phenyl]propanamide exhibits:
Key chemical properties include:
Relevant data should be derived from empirical studies for precise characterization .
N-[4-(3-phenylpropoxy)phenyl]propanamide has potential applications in:
Its structural characteristics make it a candidate for further exploration in pharmacological studies aimed at understanding its efficacy and safety profiles .
This compound belongs to the aryloxypropanamide class, featuring a propanamide group (–NHCOCH₂CH₃) linked via nitrogen to a para-substituted phenoxy ring. The phenoxy moiety is further modified at the 4-position by a 3-phenylpropoxy chain (–OCH₂CH₂CH₂C₆H₅), creating an extended hydrophobic domain. Key structural attributes include:
Substituent: 4-(3-phenylpropoxy)phenyl (–C₆H₄–O–CH₂CH₂CH₂–C₆H₅)
Functional Groups:
Table 1: Structural Descriptors of N-[4-(3-phenylpropoxy)phenyl]propanamide
Feature | Description |
---|---|
Core scaffold | Propanamide-linked diaryl ether |
Aromatic systems | Two phenyl rings |
Linker motif | –O–CH₂–CH₂–CH₂– (flexible alkyl spacer) |
Key bond angles | C–O–C (aryl ether), C–N–C (amide) |
Calculated logP | ~3.8 (indicating moderate lipophilicity) |
The 3-phenylpropoxy tether provides conformational flexibility, enabling optimal interactions with hydrophobic enzyme pockets—a design feature leveraged in kinase and receptor modulators [6] [10].
The structural archetype of N-[4-(3-phenylpropoxy)phenyl]propanamide emerged from early 2000s research into aryloxypropanamides as kinase and G-protein-coupled receptor (GPCR) modulators. Key developments include:
Table 2: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
2009 | US20090029947A1 patent filed | Disclosed propanamide-based S1P receptor modulators |
2012 | US6046183A derivatives synthesized | Validated phenoxypropanamides as kinase inhibitors |
2022 | Albendazole simplification studies (PMC9431031) | Demonstrated efficacy of truncated analogs |
N-[4-(3-phenylpropoxy)phenyl]propanamide’s value lies in its versatility as a building block for pharmacologically active molecules. Key roles include:
Table 3: Comparative Analysis of Key Propanamide Intermediates
Compound | CAS | Molecular Weight | Applications | Structural Distinction |
---|---|---|---|---|
N-[4-(3-phenylpropoxy)phenyl]propanamide | Not assigned | 283.37 g/mol | S1P agonists, kinase inhibitors | Phenylpropoxy tether |
N-(4-bromophenyl)-3-phenylpropanamide | 316146-27-7 | 304.18 g/mol | Bedaquiline impurity synthesis | Bromophenyl group |
N-(4-methoxyphenyl)pentanamide | Not provided | 207.27 g/mol | Anthelmintic agent | Methoxyphenyl + pentanamide chain |
The compound’s balanced lipophilicity (logP ~3.8) and moderate polarity (TPSA ~38 Ų) facilitate membrane permeability while maintaining solubility—critical for oral drug candidates [4] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9